2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
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Overview
Description
2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves multiple steps, including the formation of the benzothiadiazine core and subsequent functionalization. Common synthetic routes include:
Formation of the Benzothiadiazine Core: This step often involves the reaction of a suitable benzylamine derivative with sulfur dioxide and an oxidizing agent to form the benzothiadiazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic positions, leading to the formation of benzyl alcohols or benzaldehydes.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Sodium ethoxide and various alkyl halides are frequently employed.
Major Products
The major products formed from these reactions include benzyl alcohols, benzaldehydes, and substituted benzothiadiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as hypertension and diabetes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazine Derivatives: Compounds like chlorothiazide and hydrochlorothiazide share a similar core structure but differ in their functional groups and biological activities.
Benzyl Derivatives: Compounds such as benzyl alcohol and benzyl chloride are structurally related but have different chemical properties and applications.
Uniqueness
2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C29H27ClN2O4S |
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Molecular Weight |
535.1 g/mol |
IUPAC Name |
2-benzyl-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C29H27ClN2O4S/c1-2-35-27-18-23(14-17-26(27)36-20-22-12-15-24(30)16-13-22)29-31-25-10-6-7-11-28(25)37(33,34)32(29)19-21-8-4-3-5-9-21/h3-18,29,31H,2,19-20H2,1H3 |
InChI Key |
UFQQLGZXLOIMAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3S(=O)(=O)N2CC4=CC=CC=C4)OCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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